Cas no 347867-75-8 (5-(4-Fluorophenoxy)valeric Acid)

5-(4-Fluorophenoxy)valeric Acid is a fluorinated organic compound featuring a valeric acid backbone substituted with a 4-fluorophenoxy group. This structure imparts unique reactivity and functional versatility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the fluorine atom enhances electron-withdrawing properties, influencing the compound's binding affinity and metabolic stability in active ingredients. Its carboxylic acid moiety allows for further derivatization, enabling the formation of esters, amides, or other derivatives. The compound is particularly useful in designing bioactive molecules where fluorinated aromatic systems are desired. High purity and consistent quality ensure reliable performance in synthetic applications.
5-(4-Fluorophenoxy)valeric Acid structure
347867-75-8 structure
Product Name:5-(4-Fluorophenoxy)valeric Acid
CAS No:347867-75-8
MF:C11H13FO3
MW:212.217527151108
MDL:MFCD02093469
CID:302710
PubChem ID:87570178
Update Time:2025-05-20

5-(4-Fluorophenoxy)valeric Acid Chemical and Physical Properties

Names and Identifiers

    • Pentanoic acid,5-(4-fluorophenoxy)-
    • 5-(4-Fluorophenoxy)valeric Acid
    • 5-(4-fluorophenoxy)pentanoic acid
    • 5-(4-FLUOROPHENOXY)-N-VALERIC ACID
    • F0410
    • 5-(4-Fluorophenoxy)valericAcid
    • AKOS009157711
    • AS-61818
    • T72341
    • CS-0207625
    • SCHEMBL4401690
    • 347867-75-8
    • MFCD02093469
    • DTXSID30626414
    • MDL: MFCD02093469
    • Inchi: 1S/C11H13FO3/c12-9-4-6-10(7-5-9)15-8-2-1-3-11(13)14/h4-7H,1-3,8H2,(H,13,14)
    • InChI Key: SNUHBWJBUYDESY-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)OCCCCC(=O)O

Computed Properties

  • Exact Mass: 212.08500
  • Monoisotopic Mass: 212.085
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.19
  • Melting Point: 79.0 to 82.0 deg-C
  • Boiling Point: 368.374°C at 760 mmHg
  • Flash Point: 176.587°C
  • Refractive Index: 1.507
  • PSA: 46.53000
  • LogP: 2.45940
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

5-(4-Fluorophenoxy)valeric Acid Security Information

5-(4-Fluorophenoxy)valeric Acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

5-(4-Fluorophenoxy)valeric Acid Pricemore >>

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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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5-(4-Fluorophenoxy)valeric Acid Suppliers

Amadis Chemical Company Limited
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(CAS:347867-75-8)5-(4-Fluorophenoxy)valeric Acid
Order Number:A1204270
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:52
Price ($):477.0
Email:sales@amadischem.com

Additional information on 5-(4-Fluorophenoxy)valeric Acid

Introduction to 5-(4-Fluorophenoxy)valeric Acid (CAS No. 347867-75-8)

5-(4-Fluorophenoxy)valeric acid is a fluorinated aromatic carboxylic acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 347867-75-8, exhibits a unique structural motif that positions it as a promising candidate for further exploration in drug discovery and development. The presence of both a fluorine atom and a phenoxy group in its molecular framework imparts distinct physicochemical properties, making it a subject of interest for synthetic chemists and biologists alike.

The 4-fluorophenoxy moiety is particularly noteworthy due to the electronic and steric effects exerted by the fluorine substituent. Fluorine atoms are known to influence the metabolic stability, binding affinity, and overall pharmacological activity of molecules. In the context of 5-(4-fluorophenoxy)valeric acid, the fluorine atom is expected to enhance lipophilicity while simultaneously modulating interactions with biological targets. This balance is critical for optimizing drug-like properties, such as solubility, permeability, and bioavailability.

The valeric acid backbone provides a linear aliphatic chain that can serve as a scaffold for further derivatization. Valeric acid derivatives have been extensively studied for their potential in modulating neurological and inflammatory pathways. The combination of the aromatic 4-fluorophenoxy group with the aliphatic valeric acid moiety creates a bifunctional platform that could be exploited for designing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that 5-(4-fluorophenoxy)valeric acid may interact with enzymes and receptors involved in metabolic disorders, neurodegenerative diseases, and cancer pathways. The fluorine atom's ability to participate in hydrogen bonding and π-stacking interactions further enhances its potential as a pharmacophore.

In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial experiments indicate that 5-(4-fluorophenoxy)valeric acid exhibits moderate affinity for certain enzyme targets, suggesting its utility as an intermediate in the synthesis of more potent derivatives. The carboxylic acid group also provides a site for further functionalization, allowing chemists to tailor properties such as solubility and bioavailability.

The synthesis of 5-(4-fluorophenoxy)valeric acid presents an interesting challenge due to the need for precise regioselectivity in introducing both the fluorophenoxy and valeric acid moieties. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have made it feasible to construct complex molecular architectures with high efficiency. These techniques are crucial for producing enantiomerically pure forms of the compound, which are often required for optimal pharmacological activity.

One particularly compelling area of research involves exploring the potential of 5-(4-fluorophenoxy)valeric acid as a lead compound for treating inflammatory diseases. The phenoxy group's ability to modulate cytokine production and inhibit pro-inflammatory signaling pathways has been observed in related derivatives. Further investigation into its mechanism of action could uncover new therapeutic strategies targeting chronic inflammatory conditions.

The role of fluorine atoms in enhancing metabolic stability has also been highlighted in recent publications. By replacing hydrogen atoms with fluorine, compounds can exhibit increased resistance to enzymatic degradation. This property is particularly valuable in drug development, where prolonged half-life can lead to improved patient compliance and reduced dosing frequency. The incorporation of fluorine into 5-(4-fluorophenoxy)valeric acid may thus contribute to its long-term efficacy as a therapeutic agent.

As computational power continues to grow, virtual screening techniques are being employed to identify novel analogs of 5-(4-fluorophenoxy)valeric acid with enhanced pharmacological properties. Machine learning models trained on large datasets of bioactive compounds can predict promising scaffolds with remarkable accuracy. This approach accelerates the drug discovery process by narrowing down candidates that warrant experimental validation.

The environmental impact of fluorinated compounds remains an important consideration in their development. While fluorine offers numerous advantages from a pharmacological standpoint, its persistence in ecosystems necessitates careful evaluation during drug design. Sustainable synthetic routes that minimize waste and reduce hazardous byproducts are essential for ensuring responsible chemical innovation.

In conclusion,5-(4-fluorophenoxy)valeric acid (CAS No. 347867-75-8) represents a fascinating compound with broad applications in medicinal chemistry. Its unique structural features position it as a valuable tool for designing next-generation therapeutics targeting various diseases. Continued research into its synthesis, mechanism of action, and biological activity will further solidify its role in advancing pharmaceutical science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:347867-75-8)5-(4-Fluorophenoxy)valeric Acid
A1204270
Purity:99%
Quantity:5g
Price ($):477.0
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